molecular formula C9H16O B1314683 3-Propylcyclohexanone CAS No. 69824-91-5

3-Propylcyclohexanone

Cat. No. B1314683
CAS RN: 69824-91-5
M. Wt: 140.22 g/mol
InChI Key: JTWWWMMYLTUDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propylcyclohexanone is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .


Molecular Structure Analysis

The molecular structure of 3-Propylcyclohexanone consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

1. Biological Analysis and Forensics

  • Analytical Characterization for Biological Matrices: 3-Propylcyclohexanone-related compounds, specifically psychoactive arylcyclohexylamines, have been characterized using various analytical techniques. This includes their determination in biological matrices like blood, urine, and vitreous humor. These studies are crucial for forensic and toxicological analysis (De Paoli et al., 2013).

2. Chemical Synthesis and Industrial Applications

  • Production of cis-4-Propylcyclohexanol: This compound, an intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, is used in the manufacture of liquid crystal displays. A study describes its preparation using mutant alcohol dehydrogenase, representing a method for green production at an industrial level (Wu et al., 2022).

3. Material Science

  • Catalyst Development for Chemical Reactions: Research has been conducted on using cobalt-based catalysts to convert lignin-derived phenols to cyclohexanols, an important feedstock for various industrial products. This demonstrates potential applications in sustainable chemistry and material science (Liu et al., 2017).

4. Pharmaceutical Research

  • Chiral Intermediate Synthesis: Studies have explored the enzymatic reduction of related cyclohexanone compounds to produce chiral intermediates for antidepressant drugs. This highlights the role of such compounds in the development of pharmaceuticals (Choi et al., 2010).

5. Environmental Chemistry

  • Carbon Nanotube Synthesis: Cyclohexanol, a compound related to 3-Propylcyclohexanone, has been used as a carbon precursor in the synthesis of multiwall carbon nanotubes. This research contributes to the development of materials with applications in environmental technology and nanoscience (Shirazi et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, cyclohexanone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-propylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-4-8-5-3-6-9(10)7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWWWMMYLTUDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551409
Record name 3-Propylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylcyclohexanone

CAS RN

69824-91-5
Record name 3-Propylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Propylcyclohexanone
Reactant of Route 2
Reactant of Route 2
3-Propylcyclohexanone
Reactant of Route 3
Reactant of Route 3
3-Propylcyclohexanone
Reactant of Route 4
3-Propylcyclohexanone
Reactant of Route 5
Reactant of Route 5
3-Propylcyclohexanone
Reactant of Route 6
Reactant of Route 6
3-Propylcyclohexanone

Citations

For This Compound
27
Citations
TA Blumenkopf, CH Heathcock - Journal of the American …, 1983 - ACS Publications
… 4-Methyl-3-propylcyclohexanone (9). The reaction was performed with 158 mg (1.04 mmol) of keto-olefin 8 and 10 mg of Pt02 to obtain 146 mg(91%) of pure 9: IR (film) 1715, 1460 cm"1…
Number of citations: 98 pubs.acs.org
Q Zhang, RM Mohan, L Cook, S Kazanis… - The Journal of …, 1993 - ACS Publications
… assignment was straightforward since the -unsubstituted acetoacetates 40Zb and 40Eb would give 41b and 42b, which can be correlated both with 3-propylcyclohexanone, whose …
Number of citations: 90 pubs.acs.org
AA Ponaras, Ö Zaim - Tetrahedron Letters, 2000 - Elsevier
… For example, Raney nickel desulfurization of 11 and 12 gives 3-propylcyclohexanone 22 and 2-propylcyclohexanone 23, respectively, thereby providing a method to distinguish fused- …
Number of citations: 26 www.sciencedirect.com
L Bagnell, EA Jeffery, A Meisters… - Australian Journal of …, 1975 - CSIRO Publishing
… PCQ-X1 light source to give 3-propylcyclohexanone (46% isolated yield, after hydrolysis). A non-irradiated control reaction gave only 14% yield. …
Number of citations: 71 www.publish.csiro.au
P Patiño, M Méndez, J Pastrán, G Gambús… - Energy & …, 2002 - ACS Publications
Oxidation of eight liquid cycloalkanes and two diesel fuels has been studied by using a low pressure high voltage oxygen plasma. Naphthenes were individually oxidized to alcohols …
Number of citations: 17 pubs.acs.org
G Bar, AF Parsons - Chemical Society Reviews, 2003 - pubs.rsc.org
… The excellent diastereoselectivity arising from the radical cyclisation step was confirmed by reduction of iodide 20 to form only the 3-propylcyclohexanone diastereomer 21 in 65% …
Number of citations: 148 pubs.rsc.org
GA Molander, JA McKie - The Journal of Organic Chemistry, 1991 - ACS Publications
… The major product isolated was 3-propylcyclohexanone (eq3). Activated magnesium and n-BuLi provided intractable mixtures, inwhich again the bicyclic alcohol could not be detected. …
Number of citations: 176 pubs.acs.org
HG Richey Jr, J Farkas Jr - The Journal of Organic Chemistry, 1987 - ACS Publications
… A similar reaction with 2-cyclohexen-l-one furnished 72% of the 1,2-addition product (l-propyl-2-cyclohexen-l-ol), 10% of the 1,4-addition product (3-propylcyclohexanone), and 4% of …
Number of citations: 40 pubs.acs.org
IF Bel'skii, NI Shuikin, GK Vasilevskaya… - Bulletin of the Academy …, 1962 - Springer
… 3-nonanone and 4-nonanone [bp 46-48* (2 mm); nD z~ 1.4215; d4 z~ 0.8261; found MR 43.'/7; calculated MR 43.'77; yield 50%] and also a mixture of 3-propylcyclohexanone and 2-…
Number of citations: 3 link.springer.com
M Kanai, Y Nakagawa, K Tomioka - Tetrahedron, 1999 - Elsevier
A catalytic asymmetric conjugate addition reaction of organocopper reagents, generated from copper salt, a chiral phosphine, and Grignard reagent, with cyclohexenone is highly …
Number of citations: 102 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.